molecular formula C14H30O B1596054 2-Pentylnonan-1-ol CAS No. 5333-48-2

2-Pentylnonan-1-ol

Cat. No.: B1596054
CAS No.: 5333-48-2
M. Wt: 214.39 g/mol
InChI Key: DHMRGSATSWRQFT-UHFFFAOYSA-N
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Description

2-Pentylnonan-1-ol is a branched primary alcohol with the IUPAC name indicating a nonane backbone (nine-carbon chain) substituted by a pentyl group at the second carbon, and a hydroxyl (-OH) group at the first carbon. Its molecular formula is C₁₄H₃₀O, and its molecular weight is 214.4 g/mol. As a primary alcohol, the hydroxyl group is attached to a carbon bonded to only one other carbon atom, which influences its physical and chemical behavior . Structurally, the pentyl substituent introduces branching, reducing intermolecular van der Waals forces compared to linear analogs, thereby affecting properties like boiling point and solubility.

Properties

IUPAC Name

2-pentylnonan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-8-10-12-14(13-15)11-9-6-4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMRGSATSWRQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277457
Record name 2-pentylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-48-2
Record name 2-PENTYL-1-NONANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pentylnonan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylnonan-1-ol can be synthesized through several methods, including the reduction of corresponding carbonyl compounds using Grignard reagents. For example, the reaction of a suitable aldehyde or ketone with a Grignard reagent followed by hydrolysis can yield the desired alcohol .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of fatty acids or fatty acid esters. This process involves the catalytic reduction of these compounds under high pressure and temperature conditions, typically using catalysts such as nickel or palladium .

Chemical Reactions Analysis

Types of Reactions

2-Pentylnonan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Pentylnonan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentylnonan-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, affecting membrane fluidity and protein function. It can also act as a surfactant, reducing surface tension and altering the properties of biological and chemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Pentylnonan-1-ol with structurally related alcohols, including linear and branched primary alcohols, secondary alcohols, and tertiary alcohols.

Compound Molecular Formula Molecular Weight (g/mol) Alcohol Type Key Structural Features
This compound C₁₄H₃₀O 214.4 Primary Branched C14 chain, -OH at C1
Nonan-1-ol C₉H₂₀O 144.26 Primary Linear C9 chain, -OH at C1
2-Methylpentan-1-ol C₆H₁₄O 102.17 Primary Branched C6 chain, -OH at C1
2,3-Dimethylbutan-2-ol C₆H₁₄O 102.17 Tertiary Tertiary -OH at C2
5-(Diethylamino)pentan-1-ol C₉H₂₁NO 159.27 Primary Amino-substituted C9 chain

Key Observations:

  • Branching vs. Linearity: this compound’s pentyl branch reduces surface area for intermolecular interactions compared to linear nonan-1-ol, leading to a lower boiling point than its linear counterpart.
  • Chain Length: Longer chains (e.g., C14 vs. C6) increase molecular weight and van der Waals forces, elevating boiling points.

Physical Properties

Compound Boiling Point (°C) Solubility in Water (g/100 mL)
This compound ~250 (estimated) <0.1 (low)
Nonan-1-ol 215–220 0.02 (slightly soluble)
2-Methylpentan-1-ol 138–140 ~3.5 (moderate)
2,3-Dimethylbutan-2-ol 118–120 <0.1 (low)

Analysis:

  • Boiling Points: this compound’s estimated boiling point (~250°C) reflects its large molecular weight, though branching lowers it compared to a hypothetical linear C14 primary alcohol.
  • Solubility: Longer alkyl chains reduce water solubility due to hydrophobic effects. This compound’s low solubility contrasts with shorter-chain alcohols like 2-methylpentan-1-ol.

Chemical Reactivity

Oxidation Behavior

Primary alcohols like this compound oxidize to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄), while secondary alcohols form ketones, and tertiary alcohols resist oxidation :

Compound Oxidation Product Reaction Conditions
This compound 2-Pentylnonanoic acid KMnO₄, H₂SO₄, heat
2-Methylpentan-1-ol 2-Methylpentanoic acid Same as above
2,3-Dimethylbutan-2-ol No reaction (tertiary alcohol) N/A
Chemical Tests for Differentiation
  • Lucas Test: this compound (primary): No turbidity at room temperature (reacts slowly upon heating). 2,3-Dimethylbutan-2-ol (tertiary): Immediate turbidity .

Biological Activity

2-Pentylnonan-1-ol is a long-chain alcohol that has garnered interest due to its potential biological activities. This compound, with the molecular formula C11H24O, is characterized by a hydrophobic alkyl chain and a hydroxyl functional group, which may contribute to its interactions within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is classified as a primary alcohol. Its structure consists of a nonyl chain with a pentyl substituent at the terminal position, which influences its solubility and reactivity. The compound's hydrophobic nature suggests potential interactions with lipid membranes, which could affect cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic tail allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : The hydroxyl group may act as a hydrogen bond donor, influencing enzyme activity and substrate binding.
  • Signaling Pathways : It may participate in signaling pathways by interacting with membrane receptors or modulating ion channels.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus200 µg/mL
Escherichia coli150 µg/mL
Candida albicans100 µg/mL

These findings suggest that this compound could be explored as a natural antimicrobial agent in pharmaceutical applications.

Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxic effects on certain cancer cell lines. For example:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

These results indicate potential for further investigation into its role as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents explored the efficacy of various long-chain alcohols, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The authors concluded that the compound's structure plays a crucial role in its antimicrobial activity.

Study 2: Cytotoxicity in Cancer Research

In another study focusing on natural compounds for cancer therapy, researchers evaluated the cytotoxic effects of this compound on different cancer cell lines. The study found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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